

3-Amino-L-alanine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-L-alanine hydrochloride

Cat. No.: B555142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **3-Amino-L-alanine hydrochloride**, also known as L-2,3-diaminopropionic acid hydrochloride. This non-proteinogenic amino acid serves as a valuable building block in peptide synthesis and as a modulator of enzymatic activity, making it a compound of significant interest in biomedical research and drug development.

Core Chemical Properties

3-Amino-L-alanine hydrochloride is a white to off-white crystalline powder.[\[1\]](#) It is known to be hygroscopic and should be stored in a dry environment at room temperature.[\[1\]](#)[\[2\]](#)

Physicochemical Data

The key physicochemical properties of **3-Amino-L-alanine hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ ClN ₂ O ₂	[3]
Molecular Weight	140.57 g/mol	[3]
CAS Number	1482-97-9	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	231-233 °C (with decomposition)	[1][4]
Boiling Point	329.9 °C at 760 mmHg	[1]
Solubility	Slightly soluble in water and aqueous acid. The solubility of the DL-racemic mixture is reported as 28 mg/mL in water.	[1][5]
Optical Rotation	[α]20/D +24° (c=2, 0.5 M HCl)	[2]

Acidity Constants (pKa)

The pKa values of 3-Amino-L-alanine are crucial for understanding its ionization state in physiological systems. While specific experimental values for the hydrochloride salt are not readily available, predicted values for the free amino acid, 2,3-diaminopropionic acid, and experimental data from related studies provide valuable insights.

Ionizable Group	Predicted pKa (Free Acid)	Experimental pKa (Free Acid, α -NH ₂)	Experimental pKa (in Peptide, β -NH ₂ at 37°C)	Source(s)
α -Carboxyl	-2.1	-	-	[6][7]
α -Amino	-	6.67	-	[8]
β -Amino	-9.57	-	7.49 - 7.94	[6][7][8]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of **3-Amino-L-alanine hydrochloride**, adapted from standard procedures for amino acids.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. For compounds that decompose, the temperature at which decomposition begins is noted.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered, dry **3-Amino-L-alanine hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of 10-20 °C per minute initially.
 - Within 20 °C of the expected melting point (231-233 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid phase has turned into a liquid, or at which decomposition (e.g., charring, gas evolution) is observed, is recorded as the completion of melting or the decomposition point.
 - The experiment is repeated at least twice to ensure reproducibility.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by agitating an excess of the solid compound in a solvent at a constant temperature until the solution is saturated, followed by quantification of the dissolved solute.

Methodology (Isothermal Shake-Flask Method):

- Sample Preparation: An excess amount of **3-Amino-L-alanine hydrochloride** is added to a known volume of deionized water in a sealed flask.
- Equilibration: The flask is placed in a constant-temperature water bath (e.g., 25 °C) and agitated using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis:
 - Agitation is stopped, and the suspension is allowed to settle.
 - Aliquots of the supernatant are carefully withdrawn using a filtered syringe to remove any undissolved solids.
 - The concentration of the dissolved **3-Amino-L-alanine hydrochloride** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or by a colorimetric assay (e.g., ninhydrin method) after appropriate dilution.
 - The solubility is expressed in grams per 100 mL or moles per liter.

Determination of pKa by Potentiometric Titration

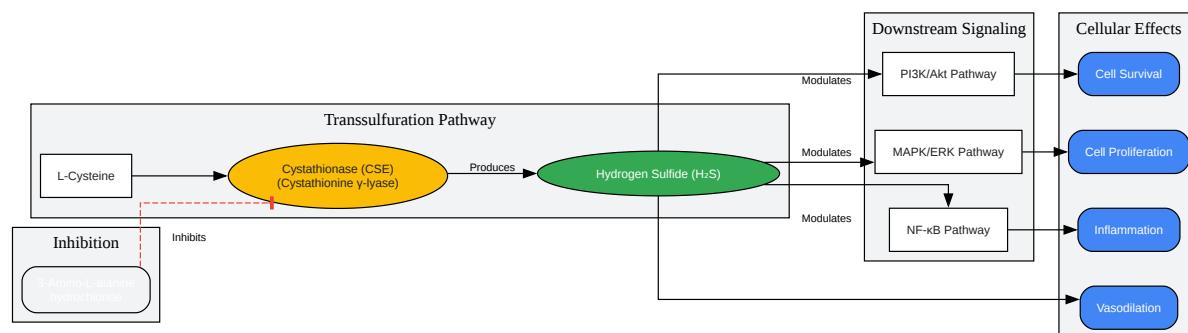
Principle: The pKa values are determined by titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH. The pKa corresponds to the pH at the midpoint of each buffering region on the titration curve.

Methodology:

- **Solution Preparation:** A solution of **3-Amino-L-alanine hydrochloride** of known concentration (e.g., 0.1 M) is prepared in deionized water.
- **Apparatus:** A calibrated pH meter with a combination electrode, a magnetic stirrer, and a burette are used.
- **Titration Procedure:**
 - A known volume of the amino acid solution is placed in a beaker with a magnetic stir bar.
 - The initial pH of the solution is recorded.
 - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
 - The pH is recorded after each addition, allowing the reading to stabilize.
 - The titration is continued until the pH has risen significantly (e.g., to pH 12).
 - A separate, identical sample of the amino acid solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxyl group, continuing until the pH is low (e.g., pH 2).
- **Data Analysis:**
 - A titration curve is generated by plotting the pH versus the equivalents of base or acid added.
 - The equivalence points (steepest parts of the curve) are identified.
 - The pKa values are determined from the pH at the half-equivalence points (the flattest parts of the curve, or buffering regions).

Biological Activity and Signaling Pathways

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-DAPA), is a non-proteinogenic amino acid that serves as a precursor for the biosynthesis of various secondary metabolites in bacteria and plants, including antibiotics and siderophores.[\[2\]](#)[\[9\]](#) In some


bacteria, the accumulation of L-DAPA can lead to metabolic stress by inhibiting pathways such as proline and coenzyme A biosynthesis.[2]

Of particular interest to drug development professionals is the role of 3-Amino-L-alanine as a competitive inhibitor of cystathionase (also known as cystathionine γ -lyase or CSE).[3] CSE is a key enzyme in the transsulfuration pathway, which is responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H_2S).[9][10] H_2S is now recognized as a critical gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[9][10]

The inhibition of CSE by compounds like **3-Amino-L-alanine hydrochloride** can therefore modulate H_2S -mediated signaling pathways. The CSE/ H_2S pathway has been shown to influence several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF- κ B pathways, which are central to cell proliferation, survival, and inflammation.[11]

Cystathionase (CSE)/ H_2S Signaling Pathway

The following diagram illustrates the central role of CSE in producing H_2S and the subsequent modulation of downstream signaling pathways. Inhibition of CSE by **3-Amino-L-alanine hydrochloride** would block the production of H_2S and consequently affect these pathways.

[Click to download full resolution via product page](#)

CSE/H₂S signaling pathway and its inhibition.

Conclusion

3-Amino-L-alanine hydrochloride is a versatile chemical entity with well-defined physicochemical properties and significant biological activity. Its ability to competitively inhibit cystathionase and thereby modulate the production of the gasotransmitter hydrogen sulfide makes it a valuable tool for studying the intricate roles of the CSE/H₂S signaling pathway in health and disease. This guide provides a foundational resource for researchers and drug development professionals working with this compound, offering both core data and detailed experimental protocols to facilitate further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NP-MRD: Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519) [np-mrd.org]
- 6. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cardioprotective insight of the cystathionine γ -lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]
- 10. Role of the cystathionine γ lyase/hydrogen sul... - Pergamos [pergamos.lib.uoa.gr]

- 11. Hydrogen sulfide (H₂S)/cystathione γ -lyase (CSE) pathway contributes to the proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Amino-L-alanine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555142#3-amino-l-alanine-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com